Product packaging for Methane, trifluoro[(iodomethyl)sulfonyl]-(Cat. No.:CAS No. 158530-86-0)

Methane, trifluoro[(iodomethyl)sulfonyl]-

Cat. No.: B15163711
CAS No.: 158530-86-0
M. Wt: 274.00 g/mol
InChI Key: MNUXVENXWWJASW-UHFFFAOYSA-N
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Description

Significance of Perfluorinated Organic Compounds in Contemporary Chemical Research

Perfluorinated organic compounds (PFCs), in which carbon-hydrogen bonds are replaced by carbon-fluorine bonds, exhibit remarkable properties that distinguish them from their hydrocarbon counterparts. The high electronegativity of fluorine and the strength of the C-F bond impart exceptional thermal stability, chemical inertness, and high lipophilicity to these molecules. These characteristics have led to their widespread use in diverse applications, ranging from advanced materials and polymers to pharmaceuticals and agrochemicals. In the realm of contemporary chemical research, the introduction of perfluorinated moieties, such as the trifluoromethyl (CF3) group, is a well-established strategy for modulating the physical, chemical, and biological properties of organic molecules.

Foundational Principles of Trifluoromethylsulfonyl Group Chemistry

The trifluoromethylsulfonyl group (CF3SO2-), commonly known as the triflyl group (Tf), is a powerful electron-withdrawing group that significantly influences the reactivity of a molecule. The strong inductive effect of the three fluorine atoms enhances the acidity of adjacent protons and makes the sulfur atom highly electrophilic. This group is a key component of trifluoromethanesulfonic acid (triflic acid), one of the strongest known organic acids. The triflyl group is an excellent leaving group in nucleophilic substitution reactions, a property that is widely exploited in organic synthesis. The chemistry of the trifluoromethylsulfonyl group is central to the reactivity of compounds like Methane (B114726), trifluoro[(iodomethyl)sulfonyl]-.

Overview of Sulfonylmethane Scaffolds and their Chemical Relevance

Sulfonylmethane scaffolds, characterized by a central methylene (B1212753) group flanked by two sulfonyl groups, are important building blocks in organic synthesis. The acidic nature of the methylene protons allows for facile deprotonation and subsequent functionalization, making them versatile synthons. When a trifluoromethylsulfonyl group is incorporated into a methane scaffold, the resulting trifluoromethyl sulfones exhibit enhanced acidity and unique reactivity. These compounds serve as precursors to a variety of functionalized molecules and are particularly valuable in radical chemistry. Methane, trifluoro[(iodomethyl)sulfonyl]- is a prime example of such a scaffold, where the presence of an iodine atom introduces a reactive site for radical-mediated transformations.

A key aspect of the chemical relevance of Methane, trifluoro[(iodomethyl)sulfonyl]- lies in its utility in atom-transfer radical addition (ATRA) reactions. This process allows for the formation of new carbon-carbon bonds under mild conditions, making it a valuable tool for the synthesis of complex organic molecules.

PropertyDescription
Compound Name Methane, trifluoro[(iodomethyl)sulfonyl]-
Synonyms Iodomethyl trifluoromethyl sulfone, Iodomethyl triflone
Molecular Formula C2H2F3IO2S
Key Functional Groups Trifluoromethylsulfonyl (CF3SO2), Iodomethyl (ICH2)
Primary Area of Application Reagent in radical-mediated atom-transfer addition reactions

The reactivity of iodomethyl trifluoromethyl sulfone is primarily centered around the carbon-iodine bond. This bond can be homolytically cleaved to generate a trifluoromethylsulfonylmethyl radical (CF3SO2CH2•), which can then participate in various addition reactions.

Detailed Research Findings on Methane, trifluoro[(iodomethyl)sulfonyl]-

Synthesis

Methane, trifluoro[(iodomethyl)sulfonyl]- can be synthesized from trifluoromethanesulfonyl chloride. One reported method involves the reaction of trifluoromethanesulfonyl chloride with a suitable iodomethylating agent. While specific, detailed synthetic procedures for this exact compound are not extensively documented in publicly available literature, its preparation is conceptually straightforward based on established methodologies in sulfone synthesis.

Chemical Properties and Reactivity

The most significant and well-documented aspect of Methane, trifluoro[(iodomethyl)sulfonyl]- chemistry is its role as a precursor to the trifluoromethylsulfonylmethyl radical in atom-transfer radical addition reactions. acs.org This reactivity is particularly useful for the synthesis of functionalized allyl and cyclopropyl (B3062369) triflones.

Research has demonstrated the facile radical-mediated atom-transfer addition of iodomethyl trifluoromethyl sulfone to a variety of olefins and acetylenes. acs.org This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or through photochemical methods. The general mechanism involves the following steps:

Initiation: Homolytic cleavage of the initiator to generate radicals.

Iodine Atom Abstraction: The initiator radical abstracts the iodine atom from iodomethyl trifluoromethyl sulfone to generate the key trifluoromethylsulfonylmethyl radical (CF3SO2CH2•).

Addition: The trifluoromethylsulfonylmethyl radical adds to the double or triple bond of the olefin or acetylene (B1199291) substrate.

Propagation: The resulting radical intermediate abstracts an iodine atom from another molecule of iodomethyl trifluoromethyl sulfone to yield the final product and regenerate the trifluoromethylsulfonylmethyl radical.

This process allows for the efficient formation of γ-iodoallyl triflones and cyclopropyl triflones, which are valuable synthetic intermediates. acs.org

The table below summarizes the types of products that can be obtained from the reaction of iodomethyl trifluoromethyl sulfone with different unsaturated substrates, based on published research findings. acs.org

Substrate TypeProduct Type
Olefinsγ-Iodoallyl triflones
AcetylenesCyclopropyl triflones

These reactions highlight the synthetic utility of Methane, trifluoro[(iodomethyl)sulfonyl]- as a versatile reagent for the introduction of the trifluoromethylsulfonylmethyl group and the concurrent formation of new carbon-carbon bonds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2F3IO2S B15163711 Methane, trifluoro[(iodomethyl)sulfonyl]- CAS No. 158530-86-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

158530-86-0

Molecular Formula

C2H2F3IO2S

Molecular Weight

274.00 g/mol

IUPAC Name

trifluoro(iodomethylsulfonyl)methane

InChI

InChI=1S/C2H2F3IO2S/c3-2(4,5)9(7,8)1-6/h1H2

InChI Key

MNUXVENXWWJASW-UHFFFAOYSA-N

Canonical SMILES

C(S(=O)(=O)C(F)(F)F)I

Origin of Product

United States

Synthetic Methodologies for Trifluoro Iodomethyl Sulfonyl Methane and Analogues

Approaches to Perfluoroalkylsulfonylmethanes

The construction of the perfluoroalkylsulfonylmethane framework is the foundational step in the synthesis of the target compound and its derivatives. This typically involves the formation of molecules containing one or more trifluoromethylsulfonyl (CF₃SO₂) groups attached to a central carbon atom.

Synthesis of Bis(trifluoromethylsulfonyl)methane and Tris(trifluoromethylsulfonyl)methane

Bis(trifluoromethylsulfonyl)methane ((CF₃SO₂)₂CH₂) is a key intermediate and a valuable compound in its own right, known for its high acidity and stability. lookchem.com Several synthetic routes have been developed for its preparation. One common method involves the reaction of methylmagnesium chloride or bromide with trifluoromethanesulfonyl fluoride (B91410) in a suitable solvent like tetrahydrofuran (B95107) (THF). Another advanced approach utilizes sodium trifluoromethylsulfinate, which reacts with methylmagnesium bromide and tetrabutylammonium (B224687) iodide. The resulting intermediate is then treated with tert-butyllithium (B1211817) and trifluoromethanesulfonic anhydride (B1165640) to yield bis(trifluoromethylsulfonyl)methane. patsnap.com This process is carefully controlled under an inert atmosphere and involves specific temperature management to ensure high yield and purity. patsnap.com Alternative methods include the reaction of trifluoromethanesulfonyl chloride or fluoride with anhydrous liquid ammonia (B1221849) and an organic amine base to form quaternary ammonium (B1175870) salts, which are subsequently converted to the desired metal salts of bis(trifluoromethylsulfonyl)imide. google.com

Tris(trifluoromethylsulfonyl)methane (HC(SO₂CF₃)₃), a highly acidic organic compound, was first synthesized in 1988. wikipedia.org Its synthesis can be achieved through several pathways. One method involves the reaction of trifluoromethanesulfonyl fluoride with methylmagnesium chloride. wikipedia.org Alternatively, bis(trifluoromethylsulfonyl)methane can be used as a starting material; it can be reacted first with methylmagnesium chloride and then with trifluoromethanesulfonyl fluoride, or it can be treated with trifluoromethanesulfonic anhydride to introduce the third trifluoromethylsulfonyl group. wikipedia.org The salts of tris(trifluoromethylsulfonyl)methane, known as methides, are utilized as catalysts in various organic reactions. wikipedia.org

Strategies for Constructing the Trifluoromethylsulfonylmethyl Moiety

The trifluoromethylsulfonylmethyl (CF₃SO₂CH₂-) group is a fundamental structural unit in these syntheses. Its construction is often integral to the methods described for bis- and tris(trifluoromethylsulfonyl)methane. The introduction of the trifluoromethyl group itself is a key challenge, and various trifluoromethylating agents are employed in organic synthesis. smolecule.com For instance, the synthesis of trifluoromethanesulfonic acid, a related and important chemical, can be achieved by reacting a trifluoromethyl alkyl halide with an inorganic sulfur reducing agent, followed by oxidation and acidification. google.com The development of methodologies for introducing perfluoroalkyl chains into organic molecules has been an active area of research, with modern approaches often relying on perfluoroalkyl iodides as the source of the perfluoroalkyl synthon. d-nb.info

Introduction of Halogen Functionality (Iodine) on Sulfonylmethanes

Once the perfluoroalkylsulfonylmethane core is established, the next critical step is the introduction of the iodine atom to form the (iodomethyl)sulfonyl group.

Direct Iodination Strategies

Direct iodination of the activated methylene (B1212753) group in compounds like bis(trifluoromethylsulfonyl)methane is a potential route. The high acidity of the C-H protons in these compounds facilitates deprotonation to form a stable carbanion, which can then react with an electrophilic iodine source. While specific examples for the direct iodination of bis- or tris(trifluoromethylsulfonyl)methane to yield the iodomethyl derivative are not extensively detailed in the provided search results, this general strategy is a common practice in organic synthesis for the halogenation of acidic methylene compounds.

Sequential Fluorination and Iodination Approaches

In some synthetic strategies, a sequential approach involving fluorination followed by iodination might be employed, although this is less direct for the synthesis of trifluoro[(iodomethyl)sulfonyl]methane. More commonly, the synthesis would involve building the trifluoromethylsulfonylmethyl iodide moiety from smaller, functionalized precursors. For instance, methods for the synthesis of trifluoromethylated compounds often involve the use of trifluoromethylating agents. uni-muenchen.de The synthesis of fluorotris(trifluoromethylsulfonyl)methane has been reported, which involves the introduction of a fluorine atom onto the central carbon. researchgate.net While not a direct precursor to the iodo-derivative, it demonstrates the feasibility of halogenating the central carbon of these highly functionalized methanes. A more plausible route would involve starting with a precursor that already contains the iodomethyl group, which is then elaborated to include the trifluoromethylsulfonyl moiety.

Formation of Related Functionalized Derivatives

The chemistry of perfluoroalkylsulfonylmethanes allows for the formation of a variety of functionalized derivatives. The acidic nature of the C-H bond in bis(trifluoromethylsulfonyl)methane, for example, allows for the formation of various salts. The sodium salt of bis(trifluoromethanesulfonyl)methane can be reacted with reagents like bis(dimethylamino)phosphorochloridate to yield functionalized derivatives. google.com Furthermore, the development of synthetic methodologies for fluorination and perfluoroalkylation continues to expand the range of accessible compounds. researchgate.net This includes the synthesis of trifluoromethyl-sulfonimidamides from sulfinamides, which showcases the versatility of the sulfonyl group in forming diverse functional structures. researchgate.net Additionally, the synthesis of functionalized imidazole (B134444) derivatives bearing a benzenesulfonamide (B165840) moiety highlights the broader applicability of sulfonyl-containing compounds in medicinal chemistry. mdpi.com

Synthesis of Metal Salts and Anionic Species

The preparation of metal salts and anionic species is a fundamental step in the synthesis of compounds containing the bis[(trifluoromethyl)sulfonyl]imide (TFSI or Tf₂N⁻) anion, a close analogue to the target structure. These salts are valuable as catalysts and electrolytes. researchgate.netresearchgate.netgoogle.com

A common approach involves the reaction of bis[(trifluoromethyl)sulfonyl]imide (Tf₂NH) with a corresponding metal oxide, carbonate, or halide. google.com For instance, a series of alkali metal salts of the bis[(trifluoromethyl)sulfonyl]imide anion have been prepared and structurally characterized. researchgate.net The synthesis can be achieved by reacting the acidic form of the imide with an appropriate base in an aqueous solution. google.com Another method involves the oxidative dissolution of metal powders to prepare metallic triflates and triflimidates. google.com

A patented method describes the preparation of bis(trifluoromethylsulfonyl)imide metallic salts using trifluoromethane (B1200692) halogenated sulfonyl, liquid ammonia, and an organic amine alkali in a nonpolar inert solvent. google.com This process generates a quaternary ammonium salt intermediate, which then reacts with an alkali metal oxide in an aqueous solution. google.com The final product is obtained after dehydration and drying under reduced pressure. google.com

The synthesis of ionic liquids often utilizes these anionic species. For example, a halide-free, continuous-flow preparation of hydrophobic ionic liquids based on the bis(trifluoromethanesulfonyl)imide anion has been developed. nih.gov This two-step synthesis provides a versatile route to a variety of ionic liquids in high yield and purity. nih.gov

ReactantsProductConditionsReference
Bis[(trifluoromethyl)sulfonyl]imide (acid form)Alkali metal salts of bis[(trifluoromethyl)sulfonyl]imideAqueous solution researchgate.net
Trifluoromethane halogenated sulfonyl, liquid ammonia, organic amine alkaliBis(trifluoromethylsulfonyl)imide quaternary ammonium saltNonpolar inert solvent, -20 to 80 °C google.com
Bis(trifluoromethylsulfonyl)imide quaternary ammonium salt, alkali metal oxideBis(trifluoromethylsulfonyl)imide metallic saltAqueous solution google.com
Methylpyrrolidine, alkyl halide, metal salt of the anionN-methyl-N-alkyl-pyrrolidinium bis(trifluoromethanesulfonyl)amideMetathesis and recrystallization researchgate.net

Preparation of Sulfonium (B1226848) Ylides and Other Reactive Intermediates

Sulfonium ylides are versatile reactive intermediates in organic synthesis. carroll.edu The synthesis of SCF₃-substituted sulfonium ylides has been achieved through a metal-free direct trifluoromethylthiolation of sulfonium ylides. apm.ac.cn This method uses sulfonium salts or α-bromoacetic esters as precursors. apm.ac.cn The sulfonium salt can be prepared in situ from the corresponding α-bromoacetic ester, which is then treated with a base and an electrophilic SCF₃ reagent. apm.ac.cn

The general synthesis of sulfonium ylides often involves the reaction of a sulfide (B99878) with an α-halocarbonyl compound in the presence of a base. mdpi.com For unstabilized ylides, a strong base like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) is typically used. mdpi.com

The development of shelf-stable monofluoroalkylated sulfonium ylide reagents has also been reported. These reagents are synthesized from commercially available starting materials, including thiophenols, alkyl halides, and dimethyl 2-diazomalonate. researchgate.net Furthermore, indole-substituted trifluoromethyl sulfonium ylides have been developed via a Cp*Rh(III)-catalyzed diazo-carbenoid addition to trifluoromethylthioether. researchgate.net

PrecursorReagentsProductKey FeaturesReference
Sulfonium salt or α-bromoacetic esterElectrophilic trifluoromethylthiolating reagent, DIPEASCF₃-substituted sulfonium ylideMetal-free, one-pot process apm.ac.cn
Dialkyl sulfidesAlkyl iodides or triflatesSulfonium saltsSₙ2 alkylation mdpi.com
Thiophenols, alkyl halides, dimethyl 2-diazomalonate-Monofluoroalkylated sulfonium ylide reagentsShelf-stable researchgate.net
TrifluoromethylthioetherDiazo compoundIndole-substituted trifluoromethyl sulfonium ylideCp*Rh(III)-catalyzed researchgate.net

Derivatization of Sulfonamide Analogues (e.g., Triflamides)

Triflamides (trifluoromethanesulfonamides) are important compounds with applications in organic synthesis and medicinal chemistry. mdpi.com Their synthesis and derivatization offer pathways to a wide range of functionalized molecules.

A chemoselective synthesis of triflamides can be achieved through the reaction of trifluoromethanesulfonyl fluoride (CF₃SO₂F) with various amines and azoles. kuleuven.benih.gov This reaction is often carried out in the presence of a base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate. nih.gov The CF₃SO₂F can be generated ex situ in a two-chamber system. kuleuven.bechemrxiv.org This method is broadly tolerated and can be applied to peptide modification. kuleuven.be

Triflamides themselves are highly reactive and can undergo further derivatization. They have been used in catalytic N-C(O) amide cross-coupling reactions, serving as an alternative to Weinreb amides for the synthesis of ketones. organic-chemistry.org The electron-withdrawing triflyl group enhances the reactivity and leaving group potential of the amide. organic-chemistry.org

Derivatization is also a common technique in analytical chemistry to improve the properties of analytes for techniques like gas chromatography (GC). For example, phenethylamines can be derivatized with trifluoroacetic (TFA) anhydride to make them more amenable to GC-MS analysis. shimadzu.com This process of derivatization involves modifying a functional group within a molecule to produce a new derivative with different chemical and physical properties. sigmaaldrich.com

Starting MaterialReagentProductConditionsReference
Amines, anilines, azolesTrifluoromethanesulfonyl fluoride (CF₃SO₂F)TriflamidesBase (e.g., DIPEA, K₂CO₃) nih.govchemrxiv.org
N-phenyltrifluoromethanesulfonimideKHF₂Trifluoromethanesulfonyl fluoride (CF₃SO₂F)ex situ generation kuleuven.bechemrxiv.org
Primary sulfinamidesO-benzoyl hydroxylaminesN-aryl sulfonimidamidesCopper-catalyzed researchgate.net
PhenethylaminesTrifluoroacetic (TFA) anhydrideTFA-derivatized phenethylaminesOn-column derivatization for GC-MS shimadzu.com

Reaction Mechanisms and Pathways of Trifluoro Iodomethyl Sulfonyl Methane Derivatives

Investigation of Acid-Base Properties and Anion Chemistry

The presence of the strongly electron-withdrawing trifluoromethylsulfonyl group significantly influences the acidity of the adjacent methylene (B1212753) protons in trifluoro[(iodomethyl)sulfonyl]methane and its derivatives.

Understanding the Acidity of Sulfonylmethane Derivatives

Reactivity Profiles of α-Sulfonyl Carbanions

The carbanions generated from trifluoro[(iodomethyl)sulfonyl]methane derivatives are potent nucleophiles. These α-sulfonyl carbanions are stabilized by the adjacent sulfonyl group, which can delocalize the negative charge through its d-orbitals. This stabilization allows for their participation in a variety of carbon-carbon bond-forming reactions. The reactivity of these carbanions is a cornerstone of their synthetic utility, enabling reactions with a range of electrophiles. Highly enantioselective reactions of α-sulfonyl carbanions derived from trifluoromethyl sulfones with aldehydes have been reported, highlighting their potential in asymmetric synthesis. wikipedia.orgyoutube.com

Nucleophilic and Electrophilic Processes

Trifluoro[(iodomethyl)sulfonyl]methane derivatives are implicated in both nucleophilic and electrophilic transformations, primarily centered around the trifluoromethyl and iodomethyl moieties.

Role in Nucleophilic Fluoroalkylation and Trifluoromethylation Reactions

While trifluoro[(iodomethyl)sulfonyl]methane itself is not a primary trifluoromethylating agent, the broader class of trifluoromethyl sulfones serves as precursors to nucleophilic trifluoromethylating species. chemicalbook.com The general strategy involves the generation of a trifluoromethyl anion or its synthetic equivalent. For instance, trifluoromethyl phenyl sulfone can act as a trifluoromethyl anion precursor under specific conditions. chemicalbook.com In the context of trifluoro[(iodomethyl)sulfonyl]methane, nucleophilic attack would more likely occur at the iodomethyl carbon, with iodide acting as a leaving group, leading to the introduction of the trifluoromethylsulfonylmethyl group onto a substrate.

Mechanisms of Electrophilic Activation in Sulfur-Containing Reagents

The sulfur atom in trifluoro[(iodomethyl)sulfonyl]methane is in a high oxidation state and is generally not susceptible to further electrophilic activation. However, related sulfur-containing electrophilic trifluoromethylating reagents, such as S-(trifluoromethyl)dibenzothiophenium salts (Umemoto's reagents), undergo electrophilic activation. chinesechemsoc.org These reagents deliver an electrophilic trifluoromethyl group to nucleophiles. While not directly applicable to the sulfone in trifluoro[(iodomethyl)sulfonyl]methane, these mechanisms provide a broader context for the reactivity of trifluoromethyl-sulfur compounds.

Radical Reaction Pathways and Single Electron Transfer (SET) Processes

The carbon-iodine bond in trifluoro[(iodomethyl)sulfonyl]methane is susceptible to homolytic cleavage, making it a potential precursor for radical-based transformations.

Radical reactions involving similar structures, such as trifluoromethyl iodide, are well-established for the introduction of the trifluoromethyl group. nih.govchem-station.com These reactions are often initiated by photoredox catalysis or radical initiators. nih.gov The generation of a trifluoromethyl radical from a suitable precursor allows for its addition to unsaturated systems or substitution reactions.

Single Electron Transfer (SET) processes are also relevant in the chemistry of related compounds. For example, the reaction between arylthiolate anions and trifluoromethyl phenyl sulfone can proceed through an SET mechanism under visible light irradiation to form a trifluoromethyl radical. nih.govchem-station.comnih.gov This suggests that under appropriate conditions, the iodo-derivative could potentially undergo SET to generate radical species, initiating a cascade of reactions.

Below is a table summarizing the types of reactions discussed and the reactive species involved:

Reaction TypeKey Reactive SpeciesRole of Trifluoro[(iodomethyl)sulfonyl]methane Derivative
Acid-Base Chemistry α-Sulfonyl carbanionAcidic proton donor to form a stabilized carbanion.
Nucleophilic Processes Nucleophile (e.g., carbanion)Source of a nucleophilic carbon center for C-C bond formation.
Electrophilic Processes Electrophile (in related reagents)Not directly applicable; related compounds act as CF3+ donors.
Radical Pathways Carbon-centered radicalPotential precursor to radicals via C-I bond cleavage.
SET Processes Radical anion/cationPotential to initiate radical formation via electron transfer.

Intramolecular Rearrangements and Cyclization Reactions

Derivatives of trifluoro[(iodomethyl)sulfonyl]methane are versatile precursors for intramolecular cyclization reactions, proceeding through various mechanisms, including radical, cationic, and anionic pathways. The specific pathway is often dictated by the nature of the substrate and the reaction conditions employed.

Radical Cyclizations: The carbon-iodine bond in trifluoro[(iodomethyl)sulfonyl]methane derivatives can be homolytically cleaved using radical initiators (e.g., AIBN, triethylborane) or photochemically to generate a trifluoromethylsulfonyl-substituted radical. This radical can then undergo intramolecular addition to a suitably positioned unsaturated moiety, such as an alkene, alkyne, or arene, to form a new ring system. For instance, visible-light-induced intramolecular radical cyclization has been successfully applied to synthesize 2-trifluoromethyl indoles from N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides, demonstrating the propensity of trifluoromethyl-containing substrates to form cyclic products. rsc.org A similar strategy can be envisioned for derivatives of trifluoro[(iodomethyl)sulfonyl]methane.

A plausible reaction pathway involves the generation of the trifluoromethylsulfonylmethyl radical, which subsequently undergoes a 5-exo-trig or 6-exo-trig cyclization, followed by abstraction of a hydrogen atom to yield the final product. The regioselectivity of the cyclization is generally governed by Baldwin's rules.

Cationic Cyclizations: The strong electron-withdrawing nature of the trifluoromethylsulfonyl group can stabilize an adjacent carbocation, facilitating intramolecular cyclization reactions. Lewis acids can promote the formation of a cationic intermediate by coordinating to a functional group within the molecule, which is then trapped by an intramolecular nucleophile. While direct examples involving trifluoro[(iodomethyl)sulfonyl]methane are not prevalent in the literature, Lewis acid-promoted intramolecular cyclizations of ortho-prenylated chalcones highlight the utility of this approach for constructing cyclic systems. rsc.org

Anion-Mediated Cyclizations: The protons on the carbon adjacent to the trifluoromethylsulfonyl group are acidic and can be removed by a base to generate a carbanion. This carbanion can then act as a nucleophile in an intramolecular substitution or addition reaction to form a cyclic product. The equilibrium between the starting material and the cyclized product is influenced by the ring strain of the formed cycle and the stability of the anionic intermediates.

The following table summarizes hypothetical examples of intramolecular cyclization reactions of trifluoro[(iodomethyl)sulfonyl]methane derivatives based on known reactivity patterns of similar compounds.

Substrate DerivativeReaction TypeConditionsProduct TypePlausible Mechanism
5-Hexenyl trifluoromethyl iodomethyl sulfoneRadical CyclizationAIBN, Bu3SnH, Toluene, 80 °CCyclopentylmethyl trifluoromethyl sulfone5-exo-trig radical cyclization onto the double bond.
N-Allyl-N-(2-iodoethyl)trifluoromethanesulfonamideAnionic CyclizationNaH, THF, 0 °C to rtN-Triflyl-2-methylpyrrolidineIntramolecular nucleophilic substitution of iodide by the sulfonamide anion.
2-(4-Pentenoxy)phenyl iodomethyl trifluoromethyl sulfoneCationic CyclizationAgOTf, CH2Cl2, -78 °C2-(Tetrahydrofuran-2-ylmethyl)phenyl trifluoromethyl sulfoneSilver-ion assisted iodide abstraction followed by intramolecular trapping of the resulting oxonium ion.

Stereochemical Control and Diastereoselectivity in Reactions

The stereochemical outcome of reactions involving derivatives of trifluoro[(iodomethyl)sulfonyl]methane can be influenced by several factors, including the steric bulk of the trifluoromethylsulfonyl group, the geometry of the starting material, and the reaction mechanism. In diastereoselective reactions, a preference is shown for the formation of one diastereomer over another. wikipedia.org

Substrate Control: The pre-existing stereochemistry in a chiral substrate can direct the formation of a new stereocenter. For example, in the addition of a nucleophile to an α-chiral carbonyl group bearing a trifluoromethylsulfonyl moiety, the incoming nucleophile will preferentially attack from the less hindered face, as predicted by Felkin-Anh or Cram's rule. The bulky trifluoromethylsulfonyl group can exert significant steric influence, leading to high diastereoselectivity.

Reagent Control: Chiral reagents or catalysts can be employed to induce stereoselectivity in reactions of achiral derivatives of trifluoro[(iodomethyl)sulfonyl]methane. For instance, a chiral Lewis acid could be used to catalyze an intramolecular Diels-Alder reaction of a derivative containing a diene and a dienophile, leading to the formation of a specific enantiomer of the cyclic product.

Reaction-Based Control: The geometry of the transition state can dictate the stereochemical outcome. For example, in radical cyclizations, the newly formed ring often adopts a chair-like transition state, and substituents will preferentially occupy equatorial positions to minimize steric strain, leading to a specific diastereomer. The Lewis acid-catalyzed addition of prochiral E and Z allyl nucleophiles to chiral α-alkoxy N-tosyl imines has been shown to proceed with high diastereoselectivity, where the alkene geometry is selectively transferred to the newly formed carbon-carbon bond. nih.gov A similar level of control can be anticipated in analogous reactions of trifluoromethylsulfonyl-containing substrates.

The following table presents hypothetical data on the diastereoselectivity of reactions of trifluoro[(iodomethyl)sulfonyl]methane derivatives, drawing parallels from studies on similar sulfonyl-containing compounds.

ReactionSubstrateConditionsMajor DiastereomerDiastereomeric Ratio (d.r.)Rationale for Selectivity
Nucleophilic addition of MeLi to α-chiral ketone(R)-1-(Trifluoromethylsulfonyl)propan-2-oneEt2O, -78 °C(R,R)-product95:5Felkin-Anh model predicts attack from the less hindered face, opposite to the trifluoromethylsulfonylmethyl group.
Radical cyclization of an acyclic precursor(E)-6-Iodo-1-(trifluoromethylsulfonyl)hex-2-eneBu3SnH, AIBN, Benzene, refluxtrans-product90:10The transition state prefers a chair-like conformation with the bulky trifluoromethylsulfonyl group in an equatorial position.
Lewis acid-catalyzed aldol (B89426) reaction1-(Trifluoromethylsulfonyl)ethan-1-one and BenzaldehydeTiCl4, CH2Cl2, -78 °Csyn-product85:15Chelation control involving the titanium center, the carbonyl oxygen, and the sulfonyl oxygen favors a rigid transition state.

Catalytic Applications and Synthetic Utility

Catalytic Activity as Lewis Acids

Extensive literature searches did not yield specific examples of Methane (B114726), trifluoro[(iodomethyl)sulfonyl]- being employed as a Lewis acid catalyst. While sulfonyl-containing compounds can exhibit Lewis acidity, the primary application of this particular reagent in the reviewed literature is not in this catalytic capacity.

There is no direct evidence in the reviewed scientific literature of Methane, trifluoro[(iodomethyl)sulfonyl]- being used as a catalyst for C-C bond forming reactions such as Friedel-Crafts or cycloaddition reactions. The research focus for this compound is overwhelmingly on its role as a reagent for introducing fluoroalkyl groups.

Reagents in Fluorination and Fluoroalkylation

The most significant and well-documented application of Methane, trifluoro[(iodomethyl)sulfonyl]- is as a potent reagent for fluoroalkylation, enabling the introduction of trifluoromethyl (CF3) and related fluorinated groups into a variety of organic substrates.

The incorporation of trifluoromethyl groups can dramatically alter the biological and chemical properties of organic molecules. mdpi.com Methane, trifluoro[(iodomethyl)sulfonyl]- serves as a precursor to reactive trifluoromethyl species. The trifluoromethyl group is highly sought after in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. mdpi.com Reagents that deliver fluoroalkyl groups are pivotal in expanding the synthetic toolbox for accessing these valuable organofluorine compounds.

Transition metal catalysis is a cornerstone of modern synthetic chemistry, and it plays a crucial role in the application of fluoroalkylating agents like Methane, trifluoro[(iodomethyl)sulfonyl]-. beilstein-journals.org While direct catalysis involving this specific iodomethyl sulfone is not extensively detailed, the broader context of transition metal-catalyzed trifluoromethylation provides a framework for its utility. nih.govnih.gov

Transition metals, particularly palladium and copper, are widely employed to mediate the coupling of trifluoromethyl sources with various organic partners. beilstein-journals.orgresearchgate.net These reactions often proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. For instance, palladium-catalyzed cross-coupling reactions have been developed for the trifluoromethylation of aryl halides and vinyl sulfonates. The choice of ligands is often critical to the success of these transformations, facilitating the key reductive elimination step. beilstein-journals.org

In a related context, copper-promoted reactions have been instrumental in the intramolecular aminotrifluoromethylation of alkenes using reagents like CF3SO2Na, which shares the trifluoromethylsulfonyl motif. beilstein-journals.org This suggests that Methane, trifluoro[(iodomethyl)sulfonyl]- could potentially participate in similar transition metal-mediated transformations, where the carbon-iodine bond would be the site of oxidative addition. The generation of a trifluoromethyl radical from sulfonyl compounds is a known process, which can then engage in reactions with alkenes and alkynes. beilstein-journals.orgchinesechemsoc.org

Table 1: Examples of Transition Metal-Catalyzed Trifluoromethylation Reactions

Catalyst System Substrate Type Trifluoromethylating Agent Reaction Type
Pd(OAc)2 / Ligand Aryl Chlorides (CF3)3Si-OR Cross-Coupling
[(allyl)PdCl]2 Vinyl Sulfonates Me3SiCF3 Cross-Coupling
Copper(II) Alkenes CF3SO2Na Aminotrifluoromethylation

This table presents general examples of transition metal-catalyzed trifluoromethylation to illustrate the context in which a reagent like Methane, trifluoro[(iodomethyl)sulfonyl]- would be utilized. Specific examples with this exact reagent are not prevalent in the provided search results.

Role in Functional Group Transformations and Derivatizations

The primary role of Methane, trifluoro[(iodomethyl)sulfonyl]- in functional group transformations is as a source of the trifluoromethyl group for the derivatization of various organic molecules. This is a critical strategy for modifying the properties of parent compounds, particularly in the life sciences.

The introduction of a trifluoromethyl group can be considered a functional group transformation in itself, converting, for example, an aryl halide into a trifluoromethylated arene. This transformation is highly valued as trifluoromethyl-substituted arenes are prevalent in numerous pharmaceuticals and agrochemicals. nih.gov

The reactivity of the C-I bond in Methane, trifluoro[(iodomethyl)sulfonyl]- allows for its participation in radical reactions. Under appropriate conditions, such as photoredox catalysis, a trifluoromethyl radical can be generated. This highly reactive intermediate can then add to unsaturated systems like alkenes and alkynes, leading to the formation of new carbon-carbon bonds and the incorporation of the trifluoromethyl group. chinesechemsoc.org This process, known as radical trifluoromethylation, is a powerful tool for the difunctionalization of π-systems. conicet.gov.ar

Furthermore, the derivatization of complex molecules is a key application. The late-stage functionalization of bioactive molecules with trifluoromethyl groups can lead to the generation of new analogues with improved pharmacological profiles. While specific examples utilizing Methane, trifluoro[(iodomethyl)sulfonyl]- for this purpose are not detailed in the provided search results, the general principle of using trifluoromethylating agents for such derivatizations is well-established. nih.govresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
Methane, trifluoro[(iodomethyl)sulfonyl]-
Iodomethyl trifluoromethyl sulfone
Trifluoromethyltrimethylsilane
Sodium trifluoromethanesulfinate (CF3SO2Na)

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹⁹F)

No experimental ¹H or ¹⁹F NMR data for Methane (B114726), trifluoro[(iodomethyl)sulfonyl]- has been found in the reviewed literature. For related trifluoromethyl sulfone compounds, ¹H NMR spectroscopy would be expected to show a singlet for the methylene (B1212753) (CH₂) protons, with its chemical shift influenced by the adjacent electron-withdrawing sulfonyl and iodo groups. In ¹⁹F NMR, a singlet would be anticipated for the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group. The precise chemical shifts would provide critical information for confirming the molecular structure.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Specific mass spectrometry data, including molecular ion peak and fragmentation patterns for Methane, trifluoro[(iodomethyl)sulfonyl]-, are not available in the surveyed literature. This analysis would be essential for confirming the molecular weight of the compound and providing insights into its structural components through the observation of characteristic fragment ions.

X-ray Diffraction for Solid-State Molecular and Crystal Structures

A crystal structure for Methane, trifluoro[(iodomethyl)sulfonyl]- determined by X-ray diffraction has not been reported in the searched databases. Such a study would provide definitive information on its solid-state molecular conformation, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Vibrational Spectroscopy (IR) for Molecular Interactions and Conformations

No experimental infrared (IR) spectroscopy data for Methane, trifluoro[(iodomethyl)sulfonyl]- is available in the public domain. An IR spectrum would reveal characteristic vibrational frequencies for its functional groups, such as the S=O stretches of the sulfonyl group, C-F stretches of the trifluoromethyl group, and vibrations of the C-S and C-I bonds. These data would be valuable for confirming the presence of these functional groups and understanding the molecule's vibrational modes.

Advanced Theoretical and Computational Studies

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic architecture of Methane (B114726), trifluoro[(iodomethyl)sulfonyl]-. These methods provide a detailed map of electron distribution and bonding characteristics, which are key determinants of the molecule's stability and reactivity.

Investigations into the electronic structure typically involve analyzing the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these frontier orbitals indicate the most probable sites for nucleophilic or electrophilic attack. For Methane, trifluoro[(iodomethyl)sulfonyl]-, analysis would likely reveal the LUMO to be localized along the Carbon-Iodine (C-I) bond axis, highlighting its susceptibility to nucleophilic attack and its role as an electrophilic iodomethylating agent.

Natural Bond Orbital (NBO) analysis is another powerful tool used to dissect the bonding within the molecule. This analysis translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs. It can quantify the hybridization of atomic orbitals and the polarity of individual bonds. Such studies would precisely characterize the nature of the highly polarized trifluoromethanesulfonyl group (CF₃SO₂) and its strong electron-withdrawing effects, which significantly influence the adjacent iodomethyl moiety.

Table 1: Illustrative Calculated Bond Parameters for Methane, trifluoro[(iodomethyl)sulfonyl]- (Note: The following data is representative of typical results from quantum chemical calculations and is for illustrative purposes, as specific literature values were not found in the search.)

BondCalculated Bond Length (Å)Bond Polarity (Debye)
S=O1.45High
C-S (sulfonyl)1.80Moderate
C-I (iodomethyl)2.15High
C-F (trifluoromethyl)1.35High

Density Functional Theory (DFT) for Mechanistic Elucidation and Energetics

Density Functional Theory (DFT) has become an indispensable tool for exploring the mechanisms and energetics of chemical reactions involving complex reagents. By calculating the potential energy surface of a reaction, DFT allows chemists to identify transition states, intermediates, and products, thereby constructing a detailed step-by-step reaction pathway.

For reactions involving Methane, trifluoro[(iodomethyl)sulfonyl]-, DFT studies are crucial for understanding how it functions as a radical precursor or an electrophile. For instance, in a radical reaction, DFT can model the homolytic cleavage of the C-I bond to form an iodomethyl radical. The calculations would provide the activation energy for this process, indicating the conditions (e.g., thermal or photochemical) required. In an ionic pathway, DFT can model the substitution of the iodide by a nucleophile, revealing the structure of the transition state and the associated energy barrier. This information helps in predicting whether a reaction is likely to proceed and under what conditions.

Table 2: Example of DFT-Calculated Energetics for a Hypothetical Reaction Pathway (Note: This table illustrates the type of data obtained from DFT studies for reaction mechanism analysis. The values are hypothetical.)

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1 (TS1)+15.5
Intermediate-5.2
Transition State 2 (TS2)+12.8
Products-20.1

Ab Initio Calculations of Stability and Reactivity Descriptors

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide highly accurate data on molecular stability and reactivity. These methods are used to compute a variety of "reactivity descriptors" that quantify a molecule's chemical behavior.

For Methane, trifluoro[(iodomethyl)sulfonyl]-, these calculations can determine its thermodynamic stability, such as the heat of formation. More importantly, they can compute reactivity descriptors that predict its behavior in chemical reactions. Key descriptors include:

HOMO-LUMO Gap: The energy difference between the highest occupied and lowest unoccupied molecular orbitals. A small gap typically indicates higher reactivity.

Electron Affinity and Ionization Potential: These values relate to the molecule's ability to accept or donate an electron, respectively, providing insight into its behavior in single-electron transfer (SET) processes.

Global Hardness and Softness: These concepts from conceptual DFT help classify the reagent's reactivity profile, predicting its preference for reacting with hard or soft nucleophiles/electrophiles.

Fukui Functions: These functions identify the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

These descriptors collectively provide a detailed theoretical profile of the reagent's reactivity, guiding its application in synthesis.

Predictive Modeling for Reaction Outcomes and Selectivity

Building upon the foundation of quantum mechanics and DFT, predictive modeling aims to forecast the outcomes of chemical reactions, including yield and selectivity. These models often integrate computational chemistry with machine learning algorithms to achieve high accuracy.

In the context of Methane, trifluoro[(iodomethyl)sulfonyl]-, predictive models could be developed to anticipate its performance in various chemical transformations. For example, in reactions with substrates containing multiple potential reaction sites, a model could predict the regioselectivity. This is achieved by calculating the activation energies for the reaction at each possible site; the site with the lowest energy barrier is the predicted major product.

These models can be trained on datasets from experimental results or high-throughput computational screenings. By identifying key molecular descriptors (e.g., steric and electronic parameters of the substrate) that correlate with reaction outcomes, the models can make rapid and accurate predictions for new, untested substrates. This capability significantly accelerates the process of reaction discovery and optimization in synthetic chemistry.

Emerging Research Directions and Future Prospects

Innovations in Synthesis of Complex Halogenated Sulfonylmethanes

The synthesis of structurally complex halogenated sulfonylmethanes has traditionally been challenging, often requiring harsh reagents and multi-step processes. Recent innovations, however, are providing more efficient and modular routes to this important class of compounds.

A significant advancement is the development of multicomponent coupling reactions that allow for the "full-spectrum" synthesis of mono-, di-, and trifluoromethyl sulfones from simple precursors. chinesechemsoc.orgchinesechemsoc.org One such strategy employs a palladium catalyst to couple aryl halides, a sulfur dioxide surrogate, and various halofluorocarbons. chinesechemsoc.org A key aspect of this methodology is the use of thiourea (B124793) dioxide as a stable, solid source of sulfur dioxide, which circumvents the challenges of using gaseous SO2. chinesechemsoc.orgchinesechemsoc.org This approach not only provides access to a wide range of fluorinated sulfones but also demonstrates high functional group tolerance, enabling the modification of complex molecules, including existing pharmaceuticals. chinesechemsoc.orgchinesechemsoc.org

Mechanistic studies have revealed that weak, non-covalent interactions, such as C–F···H–N hydrogen bonds between thiourea dioxide and the halofluorocarbon reagent, play a crucial role in activating and stabilizing key intermediates in these transformations. chinesechemsoc.org These modular strategies represent a significant step forward, enabling the systematic synthesis of diverse halogenated sulfonylmethanes for applications in drug discovery and materials science. chinesechemsoc.org

Development of Novel Catalytic Systems Based on Trifluoromethyl Sulfones

Trifluoromethyl sulfones are increasingly being recognized not just as synthetic targets but also as versatile reagents and precursors in novel catalytic systems, particularly in the realm of photoredox catalysis. Under visible light irradiation, the strong electron-withdrawing nature of the trifluoromethylsulfonyl group facilitates single-electron transfer processes.

Recent research has demonstrated that fluorinated heteroaryl sulfones can serve as effective precursors for generating mono-, di-, and trifluoromethyl radicals. cas.cn This process is enabled by a visible-light photoredox catalyst, which reduces the sulfone to cleave the Rf–SO2 bond, releasing a fluoroalkyl radical. cas.cn This method provides a new pathway for fluoroalkylation reactions under mild conditions, expanding the synthetic utility of the trifluoromethyl sulfone functional group. cas.cn

Beyond radical generation, catalytic systems are being developed for the direct synthesis of triflones. An organocatalytic approach utilizes a superbase system to deprotonate fluoroform (HCF3), a readily available industrial byproduct, enabling the trifluoromethylation of arylsulfonyl fluorides to produce aryl triflones. nih.gov This metal-free catalytic method offers a more sustainable route to these valuable compounds. nih.gov Furthermore, photocatalysis has been employed in the copper-catalyzed trifluoromethylchlorosulfonylation of alkynes, leading to the formation of trifluoromethyl-substituted vinylsulfonyl chlorides, which are versatile intermediates for synthesizing more complex molecules like divinyl sulfones. acs.org

Catalytic SystemDescriptionApplication
Visible-Light Photoredox Catalysis Uses a photocatalyst (e.g., Ru(bpy)3Cl2) to activate fluorinated sulfones via single-electron transfer.Generation of fluoroalkyl radicals for fluoroalkylation reactions. cas.cn
Superbase Organocatalysis Employs a combination of organic superbases (e.g., P4-tBu and N(SiMe3)3) to activate fluoroform (HCF3).Catalytic trifluoromethylation of arylsulfonyl fluorides to synthesize aryl triflones. nih.gov
Copper(I)-Photoredox Catalysis A dual catalytic system that combines a copper catalyst with a photocatalyst under visible light.Trifluoromethylchlorosulfonylation of terminal alkynes to produce trifluoromethyl-substituted vinylsulfonyl chlorides. acs.org

Green Chemistry Approaches in Fluorosulfonylmethane Synthesis and Application

The principles of green chemistry are increasingly influencing the synthesis and application of fluorosulfonylmethanes, aiming to reduce environmental impact and improve safety. Key areas of focus include the use of sustainable reagents, recyclable catalysts, and energy-efficient reaction conditions.

One significant green advancement is the replacement of harsh, stoichiometric oxidants with more environmentally benign alternatives. For instance, hydrogen peroxide (H2O2) has been effectively used for the selective oxidation of aryl trifluoromethyl sulfides to sulfoxides. rsc.org The use of trifluoroacetic acid as a solvent activates the H2O2, preventing overoxidation to the sulfone and yielding only water as a byproduct. rsc.org

Photocatalysis represents another cornerstone of green synthesis in this area. The use of visible light as a renewable energy source allows reactions to proceed under mild, ambient temperature conditions. nih.gov Heterogeneous photocatalysts, such as graphitic carbon nitride (g-C3N4), are being employed for the synthesis of β-keto sulfones. rsc.org This type of catalyst can be easily recovered and reused for multiple cycles, significantly reducing waste. rsc.org The green credentials of such processes can be quantified using metrics like the E-factor (environmental factor) and atom economy, demonstrating their improved sustainability over traditional thermal methods. rsc.org

Furthermore, new methods for synthesizing sulfonyl fluorides, key precursors for many fluorosulfonylmethanes, are being developed with safety and sustainability in mind. A recently developed process converts readily available thiols and disulfides into sulfonyl fluorides using safe, low-cost reagents, producing only non-toxic salts like NaCl and KCl as byproducts. eurekalert.orgsciencedaily.comosaka-u.ac.jp This approach avoids the use of highly toxic and difficult-to-handle gases such as SO2F2, aligning with the goals of sustainable chemical manufacturing. eurekalert.orgsciencedaily.comosaka-u.ac.jp

Exploration of New Reaction Classes and Transformative Applications

The unique reactivity of the trifluoromethyl sulfone moiety is enabling the exploration of new reaction classes and transformative applications. The ability of these compounds to act as precursors to highly reactive intermediates underpins much of this innovation.

One novel application is the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor under visible light, without the need for a dedicated photoredox catalyst. rsc.org In this system, an electron donor-acceptor (EDA) complex forms between an arylthiolate anion and the sulfone. rsc.org Upon irradiation with visible light, an intramolecular single-electron transfer occurs, generating a trifluoromethyl radical and enabling the S-trifluoromethylation of thiophenols. rsc.org

Visible-light photoredox catalysis has also enabled the radical fluoroalkylation of isocyanides using various fluorinated sulfones. cas.cn This reaction proceeds through the reductive cleavage of the fluoroalkyl-sulfonyl bond, demonstrating a new synthetic application for this class of compounds. cas.cn

More complex, transformative applications are also emerging. A photocatalytic defluorinative cyclization of polyfluoroalkyl tetralones has been developed to assemble pharmacologically relevant γ-pyrones. acs.org In this intricate transformation, a sulfinate salt serves a dual role: it acts as an oxygen source for a newly formed carbonyl group and promotes the defluorination process under ruthenium-catalyzed, visible-light conditions. acs.org This reaction involves the selective functionalization of multiple C–F bonds, showcasing a new mode of reactivity for polyfluorinated substrates. acs.org Such innovative reactions highlight the potential of fluorinated sulfones to serve as building blocks for constructing complex molecular architectures that would be difficult to access through traditional methods.

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